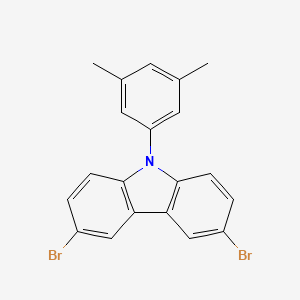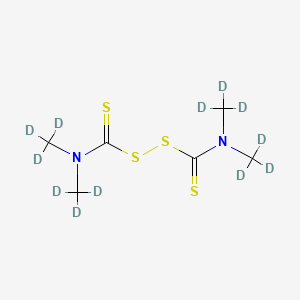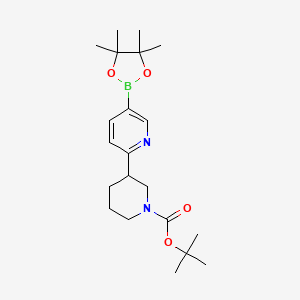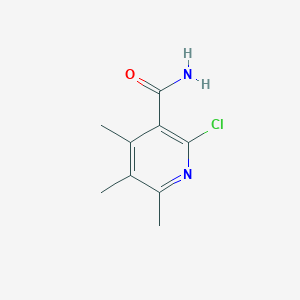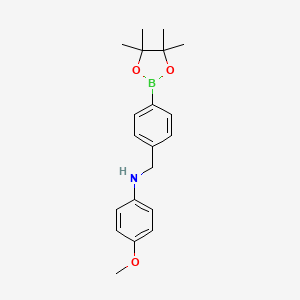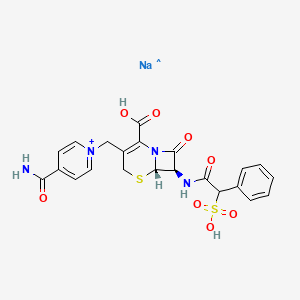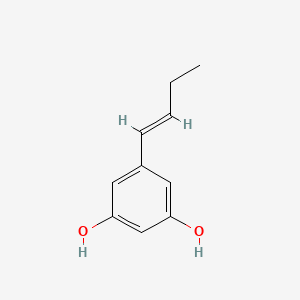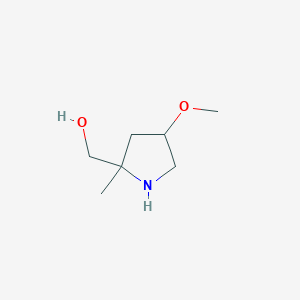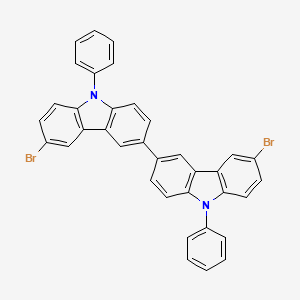
6,6'-Dibromo-9,9'-diphenyl-3,3'-bicarbazole
描述
6,6’-Dibromo-9,9’-diphenyl-3,3’-bicarbazole is an organic compound with the molecular formula C36H22Br2N2. It is a derivative of carbazole, featuring two bromine atoms and two phenyl groups attached to the bicarbazole core. This compound is known for its unique electronic properties, making it valuable in various scientific and industrial applications, particularly in the field of organic electronics.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6,6’-Dibromo-9,9’-diphenyl-3,3’-bicarbazole typically involves the bromination of 9,9’-diphenyl-3,3’-bicarbazole. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like chloroform or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: On an industrial scale, the production of 6,6’-Dibromo-9,9’-diphenyl-3,3’-bicarbazole follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process.
Types of Reactions:
Substitution Reactions: 6,6’-Dibromo-9,9’-diphenyl-3,3’-bicarbazole can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form corresponding quinones or reduction reactions to yield dihydro derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products like 6,6’-diamine-9,9’-diphenyl-3,3’-bicarbazole or 6,6’-dithiol-9,9’-diphenyl-3,3’-bicarbazole.
Oxidation Products: Quinone derivatives of the bicarbazole core.
Reduction Products: Dihydro derivatives of the original compound.
科学研究应用
6,6’-Dibromo-9,9’-diphenyl-3,3’-bicarbazole has several applications in scientific research:
Organic Electronics: Used as a building block in the synthesis of organic semiconductors for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Material Science: Employed in the development of new materials with enhanced electronic properties for use in sensors and transistors.
Photovoltaics: Utilized in the fabrication of organic solar cells due to its ability to absorb light and convert it into electrical energy.
Biomedical Research: Investigated for its potential use in drug delivery systems and as a fluorescent probe in biological imaging.
作用机制
The mechanism by which 6,6’-Dibromo-9,9’-diphenyl-3,3’-bicarbazole exerts its effects is primarily through its electronic properties. The presence of bromine atoms and phenyl groups influences the compound’s ability to participate in electron transfer processes. In organic electronics, it acts as a charge transport material, facilitating the movement of electrons or holes within a device. The molecular targets and pathways involved include interactions with other organic molecules and the formation of charge-transfer complexes.
相似化合物的比较
9,9’-Diphenyl-3,3’-bicarbazole: Lacks the bromine atoms, resulting in different electronic properties.
6,6’-Dichloro-9,9’-diphenyl-3,3’-bicarbazole: Similar structure but with chlorine atoms instead of bromine, leading to variations in reactivity and stability.
6,6’-Diiodo-9,9’-diphenyl-3,3’-bicarbazole: Contains iodine atoms, which can affect the compound’s electronic and steric properties.
Uniqueness: 6,6’-Dibromo-9,9’-diphenyl-3,3’-bicarbazole is unique due to the presence of bromine atoms, which enhance its reactivity in substitution reactions and its electronic properties in organic electronic applications. The bromine atoms also contribute to the compound’s stability and ability to form charge-transfer complexes, making it a valuable material in various scientific and industrial fields.
属性
IUPAC Name |
3-bromo-6-(6-bromo-9-phenylcarbazol-3-yl)-9-phenylcarbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H22Br2N2/c37-25-13-17-35-31(21-25)29-19-23(11-15-33(29)39(35)27-7-3-1-4-8-27)24-12-16-34-30(20-24)32-22-26(38)14-18-36(32)40(34)28-9-5-2-6-10-28/h1-22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTIPHPNQFUCDAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=CC5=C(C=C4)N(C6=C5C=C(C=C6)Br)C7=CC=CC=C7)C8=C2C=CC(=C8)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H22Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
642.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
354135-75-4 | |
| Record name | 6,6'-Dibromo-9,9'-diphenyl-3,3'-bicarbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


